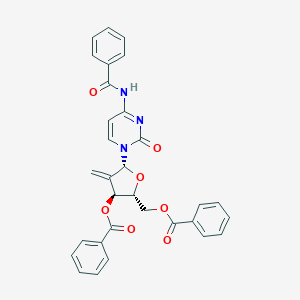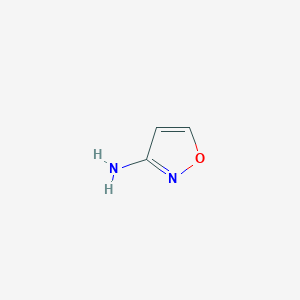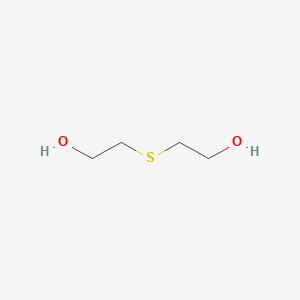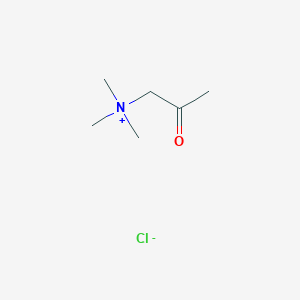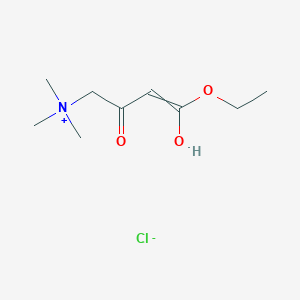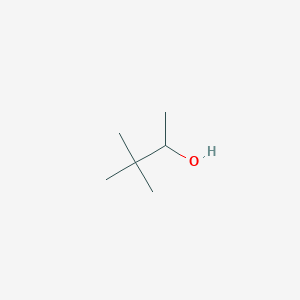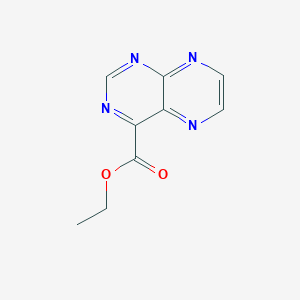
Ethyl 4-pteridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-pteridinecarboxylate is a compound that belongs to the pteridine family, which is a heterocyclic organic compound. It is a colorless crystal that has a molecular formula of C10H9N3O2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用機序
The mechanism of action of Ethyl 4-pteridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase, which is an essential enzyme involved in the biosynthesis of nucleic acids. By inhibiting this enzyme, Ethyl 4-pteridinecarboxylate disrupts the production of DNA and RNA, which can lead to the death of cancer cells.
生化学的および生理学的効果
Ethyl 4-pteridinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
Ethyl 4-pteridinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. However, one of the limitations of Ethyl 4-pteridinecarboxylate is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of Ethyl 4-pteridinecarboxylate. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, which may have potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis methods for Ethyl 4-pteridinecarboxylate, which can lead to the production of high-quality compounds for use in scientific research.
合成法
The synthesis of Ethyl 4-pteridinecarboxylate can be achieved through several methods, including the condensation of ethyl acetoacetate with 2-aminopyridine and formic acid. Another method involves the reaction of ethyl acetoacetate with 2-aminopyridine and formamide in the presence of a catalyst. These methods have been extensively studied, and their efficiency has been optimized for the production of high-quality Ethyl 4-pteridinecarboxylate.
科学的研究の応用
Ethyl 4-pteridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used in the development of various drugs, including antifolate drugs and antitumor agents. Additionally, it has been used as a precursor in the synthesis of pteridine derivatives, which have been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
特性
CAS番号 |
16008-51-8 |
|---|---|
製品名 |
Ethyl 4-pteridinecarboxylate |
分子式 |
C9H8N4O2 |
分子量 |
204.19 g/mol |
IUPAC名 |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
InChIキー |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
正規SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
同義語 |
4-Pteridinecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



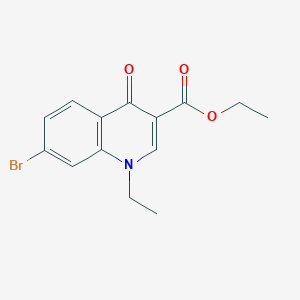
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
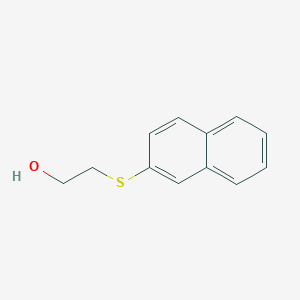
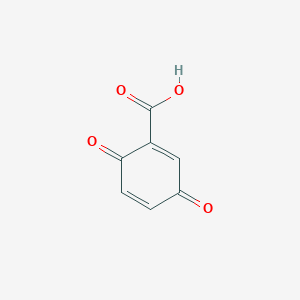
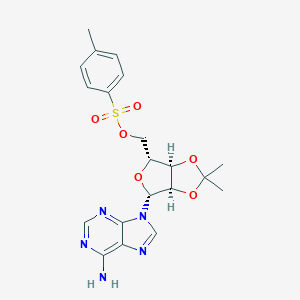
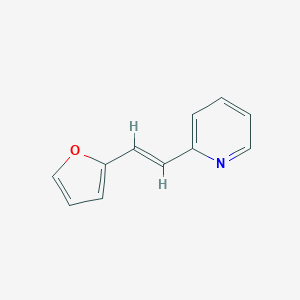
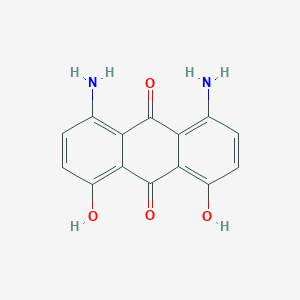
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
